1-Linoleoyl-2-oleoyl-rac-glycerol

描述

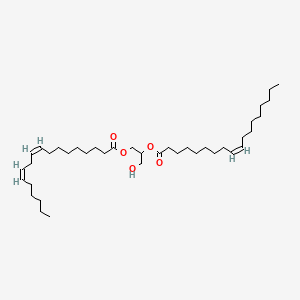

1-Linoleoyl-2-oleoyl-rac-glycerol is a diacylglycerol that contains linoleic acid and oleic acid at the sn-1 and sn-2 positions, respectively. This compound is a type of glycerolipid and has been found in various natural sources, including raw and dry-cured Iberian ham . It is known for its role in lipid biochemistry and its presence in food products.

准备方法

Synthetic Routes and Reaction Conditions: 1-Linoleoyl-2-oleoyl-rac-glycerol can be synthesized through esterification reactions. The process involves reacting linoleic acid and oleic acid with glycerol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The use of high-purity reactants and efficient catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is often subjected to purification steps, such as distillation and chromatography, to isolate the compound .

化学反应分析

Types of Reactions: 1-Linoleoyl-2-oleoyl-rac-glycerol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The compound can be reduced to form monoacylglycerols and free fatty acids.

Substitution: It can participate in transesterification reactions to form different diacylglycerols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Catalysts like sodium methoxide and lipases are employed in transesterification reactions.

Major Products Formed:

Oxidation: Hydroperoxides and aldehydes.

Reduction: Monoacylglycerols and free fatty acids.

Substitution: Different diacylglycerols and monoacylglycerols.

科学研究应用

Pharmaceutical Applications

1. Drug Development

1-Linoleoyl-2-oleoyl-rac-glycerol has been investigated for its potential as a lead compound in drug development, particularly against tuberculosis. Computational docking studies have shown that derivatives of this compound interact with β-ketoacyl-ACP synthase (KasA), a target for anti-tubercular drugs. These interactions suggest that the compound may play a role in inhibiting bacterial growth, which is crucial for developing new antibiotics.

2. Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties due to its role in cellular signaling pathways. It has been studied as a substrate for lipoxygenases, enzymes involved in the metabolism of polyunsaturated fatty acids, which may contribute to cardiovascular health and inflammation modulation.

Food Science Applications

1. Emulsification and Stability

This compound is used in food science as an emulsifier due to its ability to stabilize oil-water mixtures. Its unique fatty acid composition allows for improved texture and stability in food products, enhancing shelf life and sensory qualities .

2. Nutritional Benefits

The presence of unsaturated fatty acids in this compound suggests potential health benefits, including improved lipid profiles and reduced risk factors for heart disease. Studies have shown that incorporating such triacylglycerols into diets can positively influence metabolic health .

Biochemical Research Applications

1. Lipid Metabolism Studies

This compound has been utilized in studies focusing on lipid metabolism, where it serves as a substrate for various enzymes involved in lipid processing. Research involving cell-free assays has demonstrated its importance in understanding lipid biochemistry and the regulation of metabolic pathways .

2. Molecular Interaction Studies

The structural characteristics of this compound enable it to participate in molecular interactions within biological systems, making it valuable for research into cellular signaling mechanisms and metabolic regulation .

Data Table: Summary of Applications

作用机制

The mechanism of action of 1-Linoleoyl-2-oleoyl-rac-glycerol involves its interaction with enzymes and cellular membranes. It acts as a substrate for lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol. These products can then participate in various metabolic pathways, including energy production and lipid signaling .

相似化合物的比较

1-Oleoyl-2-linoleoyl-rac-glycerol: Contains oleic acid and linoleic acid at different positions.

1-Palmitoyl-2-oleoyl-rac-glycerol: Contains palmitic acid and oleic acid.

1-Linoleoyl-rac-glycerol: Contains only linoleic acid .

Uniqueness: 1-Linoleoyl-2-oleoyl-rac-glycerol is unique due to its specific combination of linoleic acid and oleic acid, which imparts distinct physicochemical properties. This combination influences its solubility, stability, and reactivity, making it suitable for specific applications in research and industry .

生物活性

1-Linoleoyl-2-oleoyl-rac-glycerol (LODG) is a diacylglycerol composed of linoleic acid at the sn-1 position and oleic acid at the sn-2 position. This compound is notable for its role in various biological activities, including its influence on lipid metabolism, cell signaling, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 356.55 g/mol

- CAS Number : 2632-59-9

The unique combination of fatty acids in LODG imparts distinct physicochemical properties, influencing its solubility, stability, and reactivity in biological systems.

This compound exhibits diverse biological activities through several mechanisms:

- Cell Signaling : LODG modulates cell signaling pathways by influencing the activity of various enzymes, including lipases. It has been shown to potentiate the effects of endocannabinoids like 2-arachidonoylglycerol (2-AG), enhancing their signaling capabilities.

- Influence on Lipid Metabolism : The compound plays a critical role in lipid metabolism, particularly in the hydrolysis of triglycerides by lipoprotein lipase. It has both inhibitory and stimulatory effects on this enzyme, which can affect overall lipid levels in the body.

Cellular Effects

Research indicates that LODG impacts cellular processes significantly:

- Adipocyte Function : Studies have demonstrated that LODG promotes lipid droplet formation in adipocytes, suggesting a role in energy storage and metabolism.

- Endothelial Function : The compound has been linked to improved endothelial function by reducing oxidative stress and inflammation, thereby potentially lowering cardiovascular disease risk.

Study 1: Lipid Metabolism and Inflammation

A study investigated the effects of LODG on lipid metabolism and inflammatory markers in human endothelial cells. Results indicated that LODG treatment significantly reduced levels of pro-inflammatory cytokines while enhancing nitric oxide production, suggesting a protective role against endothelial dysfunction.

Study 2: Diabetic Models

In diabetic mouse models, administration of LODG was associated with improved insulin sensitivity and reduced hyperglycemia. The compound appeared to modulate pathways involved in glucose uptake and fat metabolism.

Comparative Analysis with Similar Compounds

| Compound Name | Fatty Acid Composition | Biological Activity |

|---|---|---|

| This compound | Linoleic acid (sn-1), Oleic acid (sn-2) | Modulates lipid metabolism; enhances endothelial function |

| 1-Oleoyl-2-linoleoyl-rac-glycerol | Oleic acid (sn-1), Linoleic acid (sn-2) | Similar metabolic effects; different positional isomers |

| 1-Palmitoyl-2-linoleoyl-rac-glycerol | Palmitic acid (sn-1), Linoleic acid (sn-2) | Less active than LODG; different lipid profiles |

属性

IUPAC Name |

[1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNNBQJKEBDPQS-LTEAFHAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130579 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104485-08-7 | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104485-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl (9Z,12Z)-9,12-octadecadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。